
2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone is a chemical compound that belongs to the family of synthetic cannabinoids. It is also known as MMMP, and it is one of the most potent synthetic cannabinoids known to date. MMMP has been the subject of extensive scientific research, and it has been shown to have a wide range of potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用機序
MMMP exerts its effects by binding to the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Upon binding to the CB1 receptor, MMMP activates a signaling cascade that leads to the modulation of various physiological processes. MMMP has been shown to have potent analgesic, anxiolytic, and anti-inflammatory effects, which makes it a promising candidate for the treatment of various conditions such as chronic pain, anxiety disorders, and inflammatory diseases.
Biochemical and Physiological Effects
MMMP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that MMMP has potent cannabinoid receptor agonist activity, which makes it a valuable tool for studying the endocannabinoid system. In vivo studies have shown that MMMP has potent analgesic, anxiolytic, and anti-inflammatory effects, which makes it a promising candidate for the treatment of various conditions such as chronic pain, anxiety disorders, and inflammatory diseases.
実験室実験の利点と制限
MMMP has several advantages as a research tool. It is a potent cannabinoid receptor agonist, which makes it a valuable tool for studying the endocannabinoid system. MMMP is also relatively easy to synthesize, which makes it accessible to researchers. However, MMMP also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids. MMMP is also a potent psychoactive compound, which means that it may have unwanted side effects in experimental animals.
将来の方向性
There are several future directions for research on MMMP. One direction is to study the effects of MMMP on different physiological processes such as memory, learning, and cognition. Another direction is to study the effects of MMMP on different disease models such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further research is needed to determine the safety and efficacy of MMMP in humans, which could lead to the development of new therapies for various conditions.
Conclusion
In conclusion, MMMP is a potent synthetic cannabinoid that has been the subject of extensive scientific research. MMMP has a wide range of potential applications in various fields such as medicine, pharmacology, and biochemistry. MMMP has been shown to have potent analgesic, anxiolytic, and anti-inflammatory effects, which makes it a promising candidate for the treatment of various conditions. Further research is needed to determine the safety and efficacy of MMMP in humans, which could lead to the development of new therapies for various conditions.
合成法
The synthesis of MMMP involves the reaction of 4-methoxypiperidine with 3-acetyl-2H-chromen-2-one in the presence of a Lewis acid catalyst. The reaction proceeds via an iminium ion intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The synthesis of MMMP is relatively straightforward and can be performed using standard laboratory equipment.
科学的研究の応用
MMMP has been the subject of extensive scientific research due to its potential applications in various fields. In pharmacology, MMMP has been shown to have potent cannabinoid receptor agonist activity, which makes it a valuable tool for studying the endocannabinoid system. MMMP has also been used to study the effects of synthetic cannabinoids on various physiological processes such as pain perception, appetite regulation, and mood.
In biochemistry, MMMP has been used to study the structure and function of the cannabinoid receptor. MMMP has been shown to bind to the CB1 receptor with high affinity, which makes it a valuable tool for studying the structure and function of this receptor. MMMP has also been used to study the effects of synthetic cannabinoids on the downstream signaling pathways of the CB1 receptor.
特性
IUPAC Name |
2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-14-6-8-17(9-7-14)16(18)13-10-12-4-2-3-5-15(12)20-11-13/h2-5,10,14H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHBUFGOYWZMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



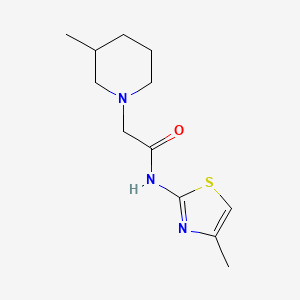
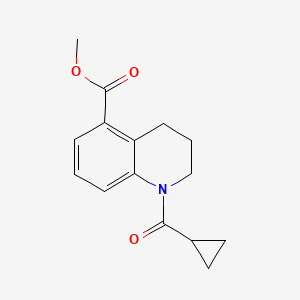
![4-[(E)-3-(1-benzofuran-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7509327.png)

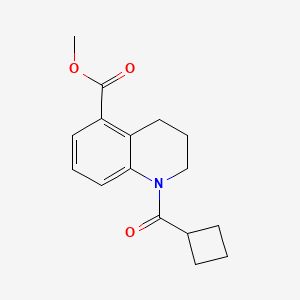
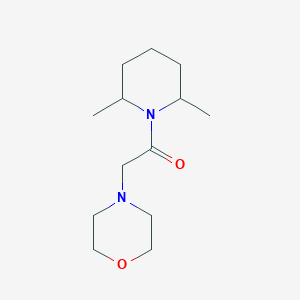

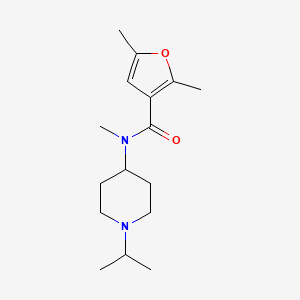
![2-Methyl-4-[(2-methylphenyl)methyl]morpholine](/img/structure/B7509393.png)
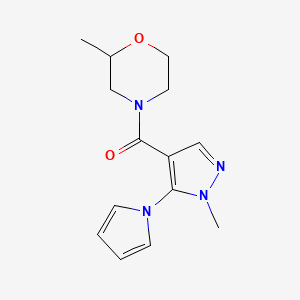
![2-[[2-(Hydroxymethyl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7509399.png)
![2,6-Dimethyl-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7509404.png)